CR665

Description

Properties

Key on ui mechanism of action |

CR665 was highly selective for the peripheral kappa opioid receptor. It is intrinsically poor at penetrating the blood-brain barrier, which decreases the likelihood of CNS-mediated side effects. By acting with unprecedented selectivity at pain relieving receptors on peripheral nerves, and avoiding receptors in the central nervous system and gastrointestinal tract, CR665 has the potential to provide pain relief with minimal side effects. |

|---|---|

CAS No. |

228546-92-7 |

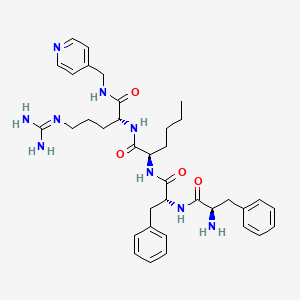

Molecular Formula |

C36H49N9O4 |

Molecular Weight |

671.8 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-5-(diaminomethylideneamino)-1-oxo-1-(pyridin-4-ylmethylamino)pentan-2-yl]hexanamide |

InChI |

InChI=1S/C36H49N9O4/c1-2-3-15-30(34(48)43-29(16-10-19-41-36(38)39)33(47)42-24-27-17-20-40-21-18-27)44-35(49)31(23-26-13-8-5-9-14-26)45-32(46)28(37)22-25-11-6-4-7-12-25/h4-9,11-14,17-18,20-21,28-31H,2-3,10,15-16,19,22-24,37H2,1H3,(H,42,47)(H,43,48)(H,44,49)(H,45,46)(H4,38,39,41)/t28-,29-,30-,31-/m1/s1 |

InChI Key |

DBOGGOVKHSCMNB-OMRVPHBLSA-N |

Isomeric SMILES |

CCCC[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N |

Canonical SMILES |

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N |

Other CAS No. |

228546-92-7 |

sequence |

FFXR |

Synonyms |

CR665 D-argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)- FE 200665 FE200665 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of CR665: A Peripherally Selective Kappa-Opioid Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CR665 is a peripherally selective tetrapeptide kappa-opioid receptor (KOR) agonist that was investigated for its analgesic properties. Its development marked a significant effort to create a potent pain reliever devoid of the central nervous system (CNS) side effects that limit the use of traditional opioids. By selectively targeting peripheral KORs, this compound was designed to provide pain relief at the site of injury or inflammation without crossing the blood-brain barrier, thereby avoiding adverse effects such as sedation, dysphoria, and respiratory depression. This guide provides a comprehensive overview of the discovery, history, and development of this compound, including its mechanism of action, preclinical and clinical findings, and the evolution to its successor compound, CR845 (difelikefalin). Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of its pharmacological profile.

Introduction: The Rationale for a Peripherally Acting Opioid

The opioid crisis has underscored the urgent need for safer and non-addictive analgesics. Traditional opioids, which primarily act on the mu-opioid receptor (MOR) in the CNS, are associated with a high potential for abuse, addiction, and life-threatening side effects. The kappa-opioid receptor (KOR) emerged as an alternative target for analgesia. However, centrally acting KOR agonists are often associated with debilitating side effects, including dysphoria, hallucinations, and sedation, which have limited their clinical development.

The discovery that opioid receptors are also expressed on peripheral sensory neurons opened a new avenue for analgesic drug development.[1] Activation of these peripheral receptors can inhibit pain signaling at its source without affecting the CNS. This led to the development of peripherally restricted KOR agonists like this compound, with the hypothesis that such compounds could provide effective pain relief with a significantly improved safety profile.

Discovery and Preclinical Development of this compound

This compound, also known as FE 200665, is a peptide-based compound designed to have high affinity and selectivity for the KOR while possessing physicochemical properties that limit its ability to cross the blood-brain barrier.[1]

Mechanism of Action

This compound is a highly selective agonist of the KOR.[2] Its analgesic effects are mediated by the activation of KORs located on the peripheral terminals of sensory nerves. This activation leads to the inhibition of voltage-gated calcium channels and the opening of potassium channels, which in turn reduces neuronal excitability and the release of pro-inflammatory mediators, thereby dampening the transmission of pain signals to the CNS.[3]

Preclinical Pharmacology

Preclinical studies were crucial in characterizing the analgesic efficacy and peripheral selectivity of this compound. These studies were primarily conducted in rodent models of pain.

Binding Affinity and Selectivity:

In Vivo Efficacy:

The analgesic properties of this compound were evaluated in various animal models of pain, most notably the acetic acid-induced writhing test and the hot plate test.

-

Acetic Acid-Induced Writhing Test: This model assesses visceral pain by inducing abdominal constrictions (writhes) through the intraperitoneal injection of acetic acid. This compound demonstrated a dose-dependent reduction in the number of writhes in rats, indicating its efficacy in mitigating this type of pain.

-

Hot Plate Test: This test measures the response to thermal pain and is often used to evaluate centrally acting analgesics. The lack of significant activity of this compound in this test at doses that were effective in the writhing assay provided evidence for its peripheral restriction.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in various species are not extensively published. However, a significant limitation of this compound that hindered its development was its lack of oral bioavailability, a common challenge for peptide-based drugs. This necessitated intravenous administration in clinical settings.

Clinical Development of this compound

The promising preclinical profile of this compound led to its evaluation in human clinical trials. A notable study compared the analgesic efficacy of intravenously administered this compound to that of oral oxycodone and placebo in a multi-modal, multi-tissue experimental human pain model.

In this study, this compound demonstrated a selective analgesic effect on visceral pain, significantly increasing the pain rating threshold to esophageal distension compared to placebo. In contrast, oxycodone showed a more generalized analgesic effect, elevating thresholds for cutaneous, deep somatic, and visceral pain. This finding supported the potential of this compound for treating specific types of pain, particularly visceral pain, with a reduced side effect profile compared to traditional opioids.

The Evolution to CR845 (Difelikefalin)

The primary obstacle in the development of this compound was its poor oral bioavailability. To overcome this, a derivative of this compound, named CR845 (later known as difelikefalin), was developed. Difelikefalin is a synthetic peptide agonist of the KOR with a similar mechanism of action to this compound but with improved pharmacokinetic properties.

Difelikefalin has undergone extensive clinical development and has been approved by the FDA under the brand name Korsuva for the treatment of moderate-to-severe pruritus (itching) associated with chronic kidney disease in adults undergoing hemodialysis. While its development for pain is ongoing, the journey from this compound to the approved drug difelikefalin highlights the successful translation of the concept of a peripherally selective KOR agonist from a promising preclinical candidate to a clinically useful therapeutic.

Experimental Protocols

Acetic Acid-Induced Writhing Test (Rat)

This protocol is a general representation of the acetic acid-induced writhing test used in preclinical analgesic screening.

Objective: To assess the peripheral analgesic activity of a test compound by quantifying the reduction in visceral pain responses (writhes) induced by an intraperitoneal injection of acetic acid.

Materials:

-

Male Wistar rats (180-220 g)

-

Test compound (this compound) solution

-

Vehicle control (e.g., saline)

-

Positive control (e.g., a known analgesic)

-

0.6% acetic acid solution

-

Observation chambers

Procedure:

-

Animals are fasted overnight with free access to water.

-

Animals are randomly assigned to treatment groups (vehicle, positive control, and different doses of the test compound).

-

The test compound, vehicle, or positive control is administered (e.g., intravenously or intraperitoneally) at a specific time point before the induction of writhing.

-

After the designated pretreatment time, each animal receives an intraperitoneal injection of 0.6% acetic acid (10 mL/kg).

-

Immediately after the acetic acid injection, each animal is placed in an individual observation chamber.

-

The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a set period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.

-

The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Hot Plate Test (Rat)

This protocol is a general representation of the hot plate test used to assess thermal nociception.

Objective: To evaluate the central analgesic activity of a test compound by measuring the latency of the animal's response to a thermal stimulus.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Test compound (this compound) solution

-

Vehicle control (e.g., saline)

-

Positive control (e.g., morphine)

-

Hot plate apparatus with adjustable temperature

Procedure:

-

The hot plate is maintained at a constant temperature, typically 55 ± 0.5°C.

-

Animals are habituated to the testing room before the experiment.

-

Each animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.

-

A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed from the hot plate, and the latency is recorded as the cut-off time.

-

Baseline latencies are determined for all animals before any treatment.

-

Animals are then treated with the test compound, vehicle, or positive control.

-

The hot plate test is repeated at various time points after treatment (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the analgesic effect.

-

The percentage of the maximum possible effect (%MPE) is often calculated to normalize the data.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables are presented as illustrative examples based on the known characteristics of this compound and its derivatives.

Table 1: Preclinical Efficacy of this compound Derivatives (Illustrative)

| Assay | Species | Endpoint | Result |

| Kappa-Opioid Receptor Binding | - | Selectivity vs. MOR/DOR | >11,000 - 200,000-fold |

| Acetic Acid-Induced Writhing | Rat | Inhibition of Writhing | Dose-dependent reduction |

| Hot Plate Test | Rat | Increase in Latency | Minimal effect |

Table 2: Clinical Trial Results of this compound in Experimental Pain (Illustrative)

| Pain Modality | This compound Effect vs. Placebo | Oxycodone Effect vs. Placebo |

| Visceral Pain (Esophageal Distension) | Significant Increase in Pain Threshold | Significant Increase in Pain Threshold |

| Cutaneous Pain | No Significant Effect | Significant Increase in Pain Threshold |

| Deep Somatic Pain | No Significant Effect | Significant Increase in Pain Threshold |

Visualizations

Signaling Pathway of this compound at the Kappa-Opioid Receptor

Caption: Simplified signaling pathway of this compound upon binding to the kappa-opioid receptor.

Experimental Workflow for Preclinical Analgesic Testing

Caption: General experimental workflow for preclinical evaluation of this compound's analgesic efficacy.

Conclusion

The development of this compound represented a targeted approach to opioid analgesic research, focusing on peripheral KOR agonism to separate pain relief from centrally mediated side effects. While the pharmacokinetic limitations of this compound prevented its advancement, it laid the crucial groundwork for the development of its successor, difelikefalin (CR845). The journey from this compound to an approved drug validates the therapeutic potential of peripherally restricted KOR agonists and serves as a compelling case study in rational drug design and development. Further research into this class of compounds may yet yield novel and safer treatments for a variety of pain states and other conditions.

References

The Selective Kappa-Opioid Receptor Agonism of CR665: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the selectivity of CR665 (also known as FE 200665 and JNJ-38488502) for the kappa-opioid receptor (KOR). This compound is a peripherally restricted tetrapeptide agonist of the KOR, which has been investigated for its analgesic properties, particularly in visceral pain, without the central nervous system side effects commonly associated with opioid use.

Quantitative Analysis of Receptor Selectivity

The selectivity of this compound for the kappa-opioid receptor over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) is a key feature of its pharmacological profile. This high selectivity is demonstrated through various in vitro assays that measure both the binding affinity and functional potency of the compound at each receptor subtype.

Data Presentation

The following tables summarize the available quantitative data for this compound and its derivatives, highlighting its potent and selective agonism at the KOR.

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| This compound | KOR | Data not explicitly found | - |

| MOR | >11,000-200,000 fold lower than KOR | [1] | |

| DOR | >11,000-200,000 fold lower than KOR | [1] |

Table 1: Binding Affinity of this compound for Opioid Receptors. Note: While specific Ki values were not found in the literature, the profound selectivity ratio indicates negligible affinity for MOR and DOR.

| Compound | Receptor | Functional Potency (EC50, nM) | Assay Type | Reference |

| This compound | KOR | 10.9 | G-protein activation | [1] |

| MOR | >11,000-200,000 fold higher than KOR | G-protein activation | [1] | |

| DOR | >11,000-200,000 fold higher than KOR | G-protein activation | [1] |

Table 2: Functional Potency of this compound at Opioid Receptors. The EC50 value at the KOR demonstrates potent activation, while the high selectivity ratio suggests minimal to no functional activity at MOR and DOR.

Experimental Protocols

The characterization of this compound's selectivity involves several key in vitro experiments. The following sections detail the generalized methodologies for these assays.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the binding affinity (Ki) of a compound to a receptor. These assays involve competing the unlabeled compound (this compound) against a radiolabeled ligand known to bind to the opioid receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human KOR, MOR, or DOR are prepared.

-

Assay Buffer: A suitable buffer, typically Tris-HCl with co-factors like MgCl2, is used.

-

Competition Assay: A fixed concentration of a subtype-selective radioligand (e.g., [3H]-U69,593 for KOR, [3H]-DAMGO for MOR, [3H]-DPDPE for DOR) is incubated with the receptor-containing membranes in the presence of varying concentrations of this compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Functional Assays

[35S]GTPγS binding assays are functional assays that measure the activation of G-proteins coupled to a receptor upon agonist binding. This assay determines the potency (EC50) and efficacy (Emax) of an agonist.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the opioid receptor subtypes are used.

-

Assay Buffer: The assay buffer typically contains GDP to ensure G-proteins are in their inactive state.

-

Reaction Mixture: Membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS.

-

Incubation: The reaction is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit.

-

Termination and Filtration: The reaction is terminated by rapid filtration, separating the membrane-bound [35S]GTPγS.

-

Quantification: The radioactivity retained on the filters is measured.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation (EC50) is determined from the dose-response curve.

β-Arrestin Recruitment Assays

β-arrestin recruitment assays assess another major signaling pathway for G-protein coupled receptors. These assays can determine if a ligand is biased towards or against the β-arrestin pathway.

Methodology (Example using Enzyme Fragment Complementation):

-

Cell Lines: Engineered cell lines are used that co-express the opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Cell Plating: Cells are plated in microplates and incubated.

-

Compound Addition: Varying concentrations of this compound are added to the cells.

-

Incubation: The plates are incubated to allow for agonist-induced recruitment of β-arrestin to the receptor.

-

Detection: A substrate is added that is hydrolyzed by the reconstituted enzyme, producing a chemiluminescent signal.

-

Signal Measurement: The luminescence is read using a plate reader.

-

Data Analysis: The EC50 for β-arrestin recruitment is determined from the dose-response curve.

Signaling Pathways

Activation of the kappa-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary signaling pathway is through the activation of inhibitory G-proteins (Gi/Go).

G-Protein Dependent Signaling

Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of associated Gi/Go proteins. This activation results in the dissociation of the Gα and Gβγ subunits.

-

Gαi/o Subunit: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ Subunit: The Gβγ dimer can modulate the activity of various ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type calcium channels.

This canonical G-protein signaling is believed to be responsible for the analgesic effects of KOR agonists.

References

An In-depth Technical Guide on the In Vivo Effects of CR665 Administration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of CR665, a peripherally selective kappa-opioid receptor (KOR) agonist. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the pharmacological profile of this compound. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a tetrapeptide agonist that exhibits high selectivity for the kappa-opioid receptor. Its primary mechanism of action involves the activation of KORs in the peripheral nervous system. This peripheral restriction is a key characteristic, designed to provide analgesic effects without the centrally mediated side effects commonly associated with other opioids, such as dysphoria, sedation, and respiratory depression. Activation of peripheral KORs has been shown to be particularly effective in modulating visceral and inflammatory pain.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies on this compound and its derivatives.

Table 1: Human Experimental Pain Model - Visceral Pain Sensitivity [1][2]

| Parameter | This compound (0.36 mg/kg, IV) | Oxycodone (15 mg, oral) | Placebo |

| Pain Rating Threshold to Esophageal Distension | Significantly increased (p < 0.005) vs. Placebo | Significantly increased (p < 0.001) vs. Placebo | No significant change |

| Cutaneous Pinch Pain Tolerance Threshold | Reduced (p = 0.007) vs. Placebo | Significantly elevated (p < 0.001) vs. Placebo | No significant change |

| Cuff Pressure Pain Tolerance Threshold | No significant change | Significantly elevated (p < 0.001) vs. Placebo | No significant change |

| Pain Rating Threshold to Esophageal Thermal Stimulation | No significant change | Significantly elevated (p < 0.002) vs. Placebo | No significant change |

Table 2: Preclinical Visceral Pain Model - Acetic Acid-Induced Writhing in Rats [3]

| Compound | Administration Route | EC50 | Key Finding |

| This compound Derivative (Compound 9) | Oral | 4.7 mg/kg | Demonstrates oral bioavailability and potent inhibition of visceral pain. |

Note: Preclinical studies have demonstrated the potent anti-nociceptive effects of this compound in various inflammatory and neuropathic pain models, though specific public dose-response data is limited.[2]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

1. Human Multi-Modal, Multi-Tissue Experimental Pain Model [1]

-

Study Design: A single-center, single-dose, randomized, double-blind, placebo- and active-controlled, three-way crossover study in healthy male subjects.

-

Treatments:

-

This compound (0.36 mg/kg) administered intravenously over 1 hour.

-

Oxycodone (15 mg) administered orally.

-

Placebo administered intravenously and orally.

-

-

Pain Tests Performed:

-

Cutaneous Pinch Pain Tolerance Threshold: Measurement of the maximum pressure tolerated from a pinch stimulus applied to the skin.

-

Pressure Pain Detection and Tolerance Thresholds: Assessment of the pressure at which a stimulus is first perceived as painful and the maximum pressure tolerated.

-

Cuff Pressure Pain Tolerance Threshold: Measurement of the maximum pressure tolerated from a cuff inflated around a limb.

-

Pain Rating Thresholds to Esophageal Distension and Thermal Stimulation: An esophageal probe is used to deliver controlled mechanical distension and thermal stimuli. Subjects rate their pain on a visual analogue scale (VAS), and the stimulus intensity required to reach a predefined pain level (e.g., VAS = 7) is determined.

-

-

Data Collection: Measurements were performed before dosing and at 30, 60, and 90 minutes after dosing.

2. Acetic Acid-Induced Writhing Test in Rodents

-

Objective: To assess peripheral analgesic activity, particularly for visceral pain.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Drug Administration: Test compounds (e.g., this compound derivatives) or vehicle are administered to the animals (e.g., by oral gavage).

-

Induction of Writhing: After a predetermined absorption period (e.g., 20 minutes), a solution of acetic acid (e.g., 3%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

-

Observation: Animals are placed in an observation chamber, and the number of writhes is counted for a specific period (e.g., 10 minutes) following a short latency period.

-

-

Data Analysis: The number of writhes in the test group is compared to the vehicle-treated control group to determine the percentage of inhibition of writhing, indicating analgesic efficacy.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at the Kappa-Opioid Receptor

The following diagram illustrates the signaling cascade initiated by the binding of this compound to the kappa-opioid receptor on a peripheral sensory neuron.

References

- 1. Analgesic efficacy of peripheral kappa-opioid receptor agonist this compound compared to oxycodone in a multi-modal, multi-tissue experimental human pain model: selective effect on visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a Peptide-Derived Orally-Active Kappa-Opioid Receptor Agonist Targeting Peripheral Pain - PMC [pmc.ncbi.nlm.nih.gov]

CR665 vs other kappa-opioid agonists

An In-depth Technical Guide to CR665 (Difelikefalin) Versus Other Kappa-Opioid Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kappa-opioid receptor (KOR), a G protein-coupled receptor, is a critical target in drug development, primarily for analgesia and the treatment of pruritus.[1][2][3] Activation of KORs can produce potent pain relief, particularly for visceral pain, without the abuse liability and respiratory depression associated with mu-opioid receptor (MOR) agonists like morphine.[1][4] However, the therapeutic potential of KOR agonists has been historically hindered by significant central nervous system (CNS) side effects, including dysphoria, sedation, and hallucinations, which arise from the activation of KORs within the brain.

To circumvent these limitations, research has focused on developing peripherally restricted KOR agonists. These compounds are designed to act exclusively on KORs in the peripheral nervous system and other non-CNS tissues, thereby providing therapeutic benefits without inducing adverse central effects. The most clinically advanced of these is this compound, also known as difelikefalin (marketed as Korsuva®). This compound is a peptide-based, peripherally selective KOR agonist.

This guide provides a detailed technical comparison of this compound with other notable KOR agonists, including the prototypical centrally-acting research tool U-50488 , the natural hallucinogen Salvinorin A , and the clinically approved (in Japan) drug Nalfurafine . We will examine their pharmacological profiles, signaling mechanisms, and the experimental protocols used for their characterization.

Comparative Pharmacology of KOR Agonists

The key differentiators among KOR agonists are their chemical structure, selectivity, and ability to penetrate the blood-brain barrier (BBB).

-

This compound (Difelikefalin): A synthetic D-amino acid tetrapeptide, this compound's hydrophilic nature and peptidic structure severely limit its passage across the BBB. It is a highly selective, full agonist at peripheral KORs. This peripheral restriction is the cornerstone of its design, aiming to separate the desired peripheral effects (analgesia, antipruritus) from the undesired central ones.

-

U-50488: This compound is a highly selective, non-peptide KOR agonist that readily crosses the BBB. It has been instrumental as a research tool for elucidating the central functions of the KOR system. However, its potent central activity leads to significant aversion, dysphoria, and sedation, precluding its clinical use.

-

Salvinorin A: A unique, non-nitrogenous diterpene, Salvinorin A is the principal psychoactive component of the plant Salvia divinorum. It is a potent and selective KOR agonist with high efficacy. Its ability to cross the BBB and potently activate central KORs is responsible for its intense, short-lived hallucinogenic and dissociative effects.

-

Nalfurafine (Remitch®): A 4,5-epoxymorphinan derivative, Nalfurafine is a potent, selective, and centrally acting KOR agonist. It is clinically approved in Japan for treating uremic pruritus in hemodialysis patients. While centrally active, Nalfurafine is considered an "atypical" KOR agonist because it does not produce conditioned place aversion in rodents, suggesting a reduced potential for dysphoria compared to U-50488.

Data Presentation

The following tables summarize the quantitative pharmacological and clinical characteristics of these selected KOR agonists.

Table 1: Comparative Pharmacological Profiles of KOR Agonists

| Parameter | This compound (Difelikefalin) | U-50488 | Salvinorin A | Nalfurafine |

| Chemical Class | D-amino acid peptide | Arylacetamide | Neoclerodane Diterpene | 4,5-Epoxymorphinan |

| KOR Binding Affinity (Ki) | ~10,000-fold greater for KOR than MOR | High | High | 75 pM |

| KOR Functional Potency (EC50) | 10.9 nM (β-arrestin); 29.9 nM (kappa activation) | Potent | High Potency | 25 pM |

| Receptor Selectivity | Highly selective for KOR | Highly selective for KOR | Highly selective for KOR | Highly selective for KOR |

| CNS Penetration | Peripherally restricted | Centrally acting | Centrally acting | Centrally acting |

| Clinical Status | FDA-approved for CKD-aP | Research tool only | Recreational use; research | Approved in Japan for uremic pruritus |

Table 2: Summary of Preclinical and Clinical Effects

| Effect | This compound (Difelikefalin) | U-50488 | Salvinorin A | Nalfurafine |

| Analgesia | Effective for visceral pain | Potent analgesic | Antinociceptive effects shown in rodents | Analgesic effects in non-clinical studies |

| Antipruritus | Clinically effective for CKD-aP | Antipruritic effects | Not established | Clinically effective for uremic pruritus |

| Dysphoria/Aversion | Negligible; lacks abuse potential | Induces conditioned place aversion | Induces dysphoria and psychotomimesis | Does not produce conditioned place aversion |

| Hallucinogenic Effects | No | No | Potent hallucinogen | No |

| Sedation | Minimal at therapeutic doses | Induces sedation | Induces sedation | Can cause sedation in human trials |

| Diuresis | Yes, via central KOR pathways | Yes | Not a primary effect | Yes |

KOR Signaling Pathways

KORs are coupled to inhibitory Gαi/o proteins. Canonical signaling involves the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This leads to the modulation of ion channels, specifically the activation of G-protein-gated inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels (VGCCs), resulting in neuronal hyperpolarization and reduced neurotransmitter release.

In addition to G-protein signaling, KORs can also signal through a β-arrestin-dependent pathway. There is growing evidence that G-protein signaling mediates the desired therapeutic effects (analgesia, antipruritus), while the β-arrestin-2 pathway is linked to the adverse effects, such as dysphoria and sedation. This has led to the concept of "biased agonism," where ligands are designed to preferentially activate the G-protein pathway over the β-arrestin pathway to create safer therapeutics.

Key Experimental Protocols

Characterizing KOR agonists involves a standard cascade of in vitro and in vivo assays.

In Vitro Assays

-

Radioligand Binding Assay (for Affinity):

-

Objective: To determine the binding affinity (Ki) of a test compound for the kappa, mu, and delta opioid receptors.

-

Materials: Cell membranes prepared from cell lines stably expressing the human opioid receptor of interest (e.g., CHO-KOR cells); a radiolabeled, non-selective opioid antagonist (e.g., [³H]diprenorphine); test compound (e.g., this compound); buffer solutions.

-

Procedure: a. Incubate a fixed concentration of cell membranes and radioligand with varying concentrations of the unlabeled test compound. b. Allow the reaction to reach equilibrium. c. Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters. d. Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

-

[³⁵S]GTPγS Functional Assay (for Potency and Efficacy):

-

Objective: To measure the ability of an agonist to activate G-protein signaling by quantifying G-protein activation.

-

Materials: Receptor-expressing cell membranes; the non-hydrolyzable GTP analog [³⁵S]GTPγS; GDP; test agonist.

-

Procedure: a. Pre-incubate cell membranes with the test agonist at various concentrations in the presence of GDP. b. Initiate the reaction by adding [³⁵S]GTPγS. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. c. Terminate the reaction and separate bound from free [³⁵S]GTPγS via vacuum filtration. d. Quantify bound radioactivity by scintillation counting.

-

Data Analysis: Data are plotted as [³⁵S]GTPγS binding versus agonist concentration. A sigmoidal dose-response curve is fitted to determine the EC50 (potency) and Emax (maximal efficacy relative to a standard full agonist).

-

In Vivo Assays

-

Acetic Acid-Induced Writhing Test (Visceral Pain Model):

-

Objective: To assess the analgesic efficacy of a compound against chemically induced visceral pain.

-

Animals: Typically mice or rats.

-

Procedure: a. Administer the test compound (e.g., this compound, U-50488) or vehicle control via the desired route (e.g., intravenous, oral). b. After a set pretreatment time, administer an intraperitoneal (i.p.) injection of dilute acetic acid. c. Immediately place the animal in an observation chamber and count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).

-

Data Analysis: The analgesic effect is quantified as the percent inhibition of writhing compared to the vehicle-treated group.

-

References

- 1. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

Preclinical Safety Profile of CR665 (Difelikefalin): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CR665, also known as difelikefalin, is a peripherally restricted kappa-opioid receptor (KOR) agonist. Its development has been focused on treating pruritus associated with chronic kidney disease and postoperative pain, with a mechanism designed to avoid the central nervous system side effects commonly associated with opioid use.[1] This technical guide provides a comprehensive overview of the preclinical safety profile of this compound, summarizing key toxicology findings, detailing experimental methodologies from pivotal studies, and illustrating the relevant signaling pathway.

Core Preclinical Safety Data

The preclinical safety of this compound has been evaluated in a comprehensive battery of studies, including single-dose and repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity assessments. These studies were conducted in various animal models, including mice, rats, and monkeys.

Single-Dose Toxicity

Single-dose toxicity studies were conducted to determine the maximum tolerated dose (MTD) and to identify potential target organs for acute toxicity.

| Species | Route of Administration | Maximum Tolerated Dose (MTD) | Observations |

| Mouse | Intravenous (IV) | 100 mg/kg | Mortality was observed at 200 mg/kg within 30 minutes of administration.[2] |

| Rat | Intravenous (IV) | - | Doses of 50 to 100 mg/kg were associated with lethargy, decreased body weight gain, and reduced food consumption. A dose of 25 mg/kg/day was selected for repeat-dose studies due to tolerability concerns at higher doses.[2] |

| Monkey | Intravenous (IV) | 8 mg/kg | Clinical signs of increasing severity and duration were noted at doses ≥4 mg/kg, with one animal requiring veterinary intervention at 16 mg/kg.[2] |

Repeat-Dose Toxicity

Repeat-dose toxicity studies were performed to evaluate the effects of longer-term exposure to this compound.

| Species | Duration | Route of Administration | Dose Levels (mg/kg/day) | No-Observed-Adverse-Effect Level (NOAEL) | Key Findings |

| Rat | 28 days | Intravenous (IV) | 1, 5, 25 | - | Dose-dependent behavioral observations including decreased activity, lethargy, and ataxia.[3] |

| Rat | 13 and 26 weeks | Intravenous (IV) | 0.25, 2.5, 25 | - | At 25 mg/kg/day, bilateral atrophy in the seminiferous tubules of the testis was observed. Across all studies, consistent findings included clinical observations attributed to exaggerated pharmacodynamic and secondary effects. |

| Monkey | 4 weeks | Intravenous (IV) | Up to 4 | - | Dose-dependent behavioral observations similar to those in rats. |

| Monkey | 13 and 39 weeks | Intravenous (IV) | 0.06, 0.25, 1.0 | 0.25 mg/kg/day (for 39-week study) | Effects seen at 1 mg/kg were not all recoverable. Dose-dependent behavioral observations were noted. |

Genotoxicity

A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of this compound.

| Assay | System | Results |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium and E. coli | Negative |

| In Vitro Mammalian Chromosomal Aberration Assay | Mammalian Cells | Negative |

| In Vivo Mouse Micronucleus Assay | Mouse Bone Marrow | Negative |

Carcinogenicity

Long-term studies were conducted to evaluate the carcinogenic potential of this compound.

| Species | Duration | Route of Administration | Dose Levels | Findings |

| Rat | 2 years | Subcutaneous (SC) | Up to 1.0 mg/kg/day | Not carcinogenic |

| Transgenic rasH2 Mouse | 6 months | Subcutaneous (SC) | Up to 30 mg/kg/day | Not carcinogenic |

Reproductive and Developmental Toxicity

The potential effects of this compound on reproduction and development were assessed in rats and rabbits.

| Study Type | Species | Dosing Period | Dose Levels (mg/kg/day) | Findings |

| Embryofetal Development | Rat | Organogenesis | 0.25, 2.5, 25 | No embryofetal lethality or fetal malformations. Increased incidences of skeletal variations (wavy ribs and incompletely ossified ribs) at 25 mg/kg/day. |

| Embryofetal Development | Rabbit | Organogenesis | - | No adverse effects at doses up to 10 times the maximum recommended human dose (MRHD). |

| Fertility | Rat | - | - | No effect on fertility. |

| Lactation | Rat | Gestation day 7 through lactation day 14 | 0.6, 2.5, 10 | Difelikefalin was detected in the milk of lactating rats, but not in the plasma of nursing pups. |

Experimental Protocols

Repeat-Dose Intravenous Toxicity Studies (General Methodology)

-

Objective: To determine the potential toxicity of this compound following repeated intravenous administration in both a rodent (rat) and a non-rodent (monkey) species for durations up to 26 and 39 weeks, respectively.

-

Animal Models: Sprague-Dawley rats and Cynomolgus monkeys.

-

Administration: The test article was administered daily via intravenous bolus injection.

-

Parameters Monitored:

-

Clinical Observations: Daily detailed clinical examinations for signs of toxicity, including behavioral changes (e.g., decreased spontaneous activity, lethargy, ataxia, altered posture).

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Ophthalmoscopy: Performed prior to the study and at termination.

-

Electrocardiography (ECG): Conducted in monkeys at specified intervals.

-

Clinical Pathology: Blood and urine samples were collected at predetermined intervals for hematology, clinical chemistry, and urinalysis.

-

Anatomic Pathology: At the end of the study, all animals underwent a full necropsy. Organ weights were recorded, and a comprehensive set of tissues was collected and preserved for histopathological examination.

-

Genotoxicity Assays (General Methodology)

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Objective: To evaluate the potential of this compound to induce gene mutations in bacteria.

-

Method: Strains of Salmonella typhimurium and Escherichia coli were exposed to varying concentrations of this compound, both with and without metabolic activation (S9 mix). The number of revertant colonies was counted and compared to control groups.

-

-

In Vitro Mammalian Chromosomal Aberration Assay:

-

Objective: To assess the potential of this compound to induce structural chromosomal damage in mammalian cells.

-

Method: Cultured mammalian cells were treated with this compound at several concentrations, with and without metabolic activation. Metaphase cells were harvested, and chromosomes were examined for structural aberrations.

-

-

In Vivo Mouse Micronucleus Assay:

-

Objective: To determine the potential of this compound to induce chromosomal damage or damage to the mitotic apparatus in a whole animal system.

-

Method: Mice were administered this compound, and bone marrow was harvested at appropriate time points. Polychromatic erythrocytes were analyzed for the presence of micronuclei.

-

Safety Pharmacology Studies (General Methodology)

-

Objective: To investigate the potential undesirable pharmacodynamic effects of this compound on vital physiological functions.

-

Central Nervous System (CNS) Assessment (Irwin Test/Functional Observational Battery in Rats):

-

Method: Rats were administered single intravenous doses of this compound (e.g., 0, 1, 5, and 25 mg/kg). A battery of observations was conducted to assess behavioral, neurological, and autonomic functions. Observations were made at specified time points post-dosing (e.g., 2 and 24 hours). Parameters evaluated included, but were not limited to, spontaneous activity, posture, gait, sensory responses, and autonomic signs.

-

-

Cardiovascular Assessment (Monkeys):

-

Method: Conscious, telemetered monkeys were administered intravenous doses of this compound (≥ 0.25 mg/kg/day). Cardiovascular parameters, including blood pressure, heart rate, and ECG, were continuously monitored.

-

-

Respiratory Assessment (Rats):

-

Method: Rats were administered intravenous doses of this compound (≥ 1 mg/kg/day), and respiratory function was assessed using whole-body plethysmography. Parameters measured included respiratory rate, tidal volume, and minute volume.

-

Signaling Pathway and Experimental Workflow Visualization

Kappa-Opioid Receptor Signaling in Peripheral Sensory Neurons

The primary mechanism of action of this compound is the activation of kappa-opioid receptors on peripheral sensory neurons. This activation leads to a cascade of intracellular events that ultimately modulate neuronal excitability and reduce the transmission of pain and itch signals.

Caption: this compound activates peripheral KOR, leading to reduced neuronal excitability.

General Workflow for Preclinical Safety Assessment

The preclinical safety evaluation of a new chemical entity like this compound follows a structured workflow to identify potential hazards before human clinical trials.

References

The Therapeutic Potential of Peripherally Restricted Opioids: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Opioid analgesics remain a cornerstone for managing moderate to severe pain, but their clinical utility is significantly hampered by centrally-mediated adverse effects, including respiratory depression, sedation, euphoria, and a high potential for abuse and addiction. A promising therapeutic strategy to circumvent these limitations involves the development of peripherally restricted opioids. These agents are designed to act selectively on opioid receptors located in the peripheral nervous system and other non-CNS tissues, thereby modulating pain and gastrointestinal function without engaging central pathways. This guide provides an in-depth technical overview of the core principles, mechanisms, therapeutic agents, and experimental evaluation of peripherally restricted opioids. It details the underlying signaling pathways, summarizes key clinical and preclinical data, and provides methodologies for essential experimental protocols to aid in the research and development of this important class of drugs.

Introduction: The Rationale for Peripheral Restriction

The opioid crisis has underscored the urgent need for safer, non-addictive analgesics.[1] Conventional opioids like morphine exert their powerful analgesic effects by binding to μ-opioid receptors (MORs) in the central nervous system (CNS), particularly in the brain and spinal cord.[2] However, this central activity is also responsible for their most dangerous and debilitating side effects. Side effects associated with μ-opioid receptor agonists (MOAs) include nausea, constipation, respiratory depression, and a significant abuse liability, which can lead to tolerance and addiction.[1]

The discovery that opioid receptors (mu, delta, and kappa) are also expressed on the peripheral terminals of sensory neurons and in other tissues like the gut and immune cells has opened a new frontier in pharmacology.[3][4] Activating these peripheral receptors can produce potent analgesia, especially in inflammatory conditions, and can regulate gastrointestinal motility. By designing molecules that cannot cross the blood-brain barrier (BBB), it is possible to isolate these peripheral effects, offering a paradigm shift: targeted therapeutic action with a greatly reduced risk of CNS-mediated side effects.

The Peripheral Opioid System

Opioid receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body. In the periphery, they are found on the terminals of primary afferent (sensory) neurons, dorsal root ganglia, and various non-neuronal cells, including immune cells and enteric neurons in the gastrointestinal tract.

-

μ-Opioid Receptors (MORs): Activation in the gut wall by endogenous or exogenous opioids decreases gastrointestinal motility and secretion, leading to constipation. On sensory neurons, their activation inhibits the transmission of pain signals.

-

κ-Opioid Receptors (KORs): Activation of peripheral KORs has been shown to produce potent analgesia, particularly for visceral and inflammatory pain, without the dysphoria and sedation associated with central KOR agonism.

-

δ-Opioid Receptors (DORs): Similar to MORs and KORs, peripheral DORs contribute to analgesia, and their activation may also play a role in immunomodulation.

Under normal physiological conditions, peripheral opioid receptors are present but may be less functionally active. However, during inflammation or tissue injury, there is a significant upregulation of opioid receptor expression and transport to the peripheral nerve terminals, enhancing the analgesic efficacy of both endogenous and exogenous peripherally acting opioids.

Mechanisms of Peripheral Restriction

Achieving peripheral selectivity is a key medicinal chemistry challenge. Several strategies are employed to limit the ability of an opioid ligand to cross the blood-brain barrier.

-

Increased Polarity/Quaternization: The addition of a charged group, such as in the quaternization of naltrexone to form methylnaltrexone, creates a permanently charged quaternary amine. This positive charge dramatically increases the molecule's polarity and reduces its lipid solubility, thereby preventing passive diffusion across the lipophilic BBB.

-

Hydrophilicity and Size: Increasing the number of hydrophilic groups or the overall size of the molecule can limit BBB penetration.

-

P-glycoprotein (P-gp) Efflux: Some molecules are designed to be substrates for active efflux transporters like P-glycoprotein, which are highly expressed at the BBB. These transporters act as "gatekeepers," actively pumping the drug out of the brain back into the bloodstream, thus maintaining low CNS concentrations. Loperamide is a well-known example of a P-gp substrate.

Signaling Pathways of Peripheral Opioid Receptors

Upon agonist binding, peripheral opioid receptors initiate a cascade of intracellular events characteristic of Gi/o-coupled GPCRs. This signaling effectively reduces neuronal excitability and inhibits the release of pro-nociceptive neurotransmitters (e.g., Substance P, CGRP).

-

G-Protein Activation: The agonist-bound receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This causes the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP leads to decreased activity of Protein Kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ dimer plays a crucial role in modulating ion channel activity. It directly inhibits voltage-gated Ca2+ channels, which prevents the influx of calcium required for neurotransmitter vesicle fusion and release. Simultaneously, it activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of K+ ions. This potassium efflux causes hyperpolarization of the neuron, making it less likely to fire an action potential.

The net result of this signaling cascade is a powerful inhibition of the pain signal at its origin.

References

Methodological & Application

Application Notes and Protocols for CR665 in Rodent Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CR665 is a potent and peripherally restricted kappa-opioid receptor (KOR) agonist that has shown promise in preclinical models of pain. Its limited ability to cross the blood-brain barrier reduces the incidence of centrally mediated side effects, such as sedation and dysphoria, which are common with other opioid analgesics. These application notes provide an overview of this compound and its successor, difelikefalin (CR845), and detail protocols for their use in common rodent pain models.

Mechanism of Action

This compound and its analog difelikefalin exert their analgesic effects by selectively activating kappa-opioid receptors located on peripheral sensory neurons and immune cells.[1] As a G protein-coupled receptor (GPCR), the activation of KOR by this compound initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[2][3] This is primarily achieved through the Gαi/o subunit, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and through the Gβγ subunit, which modulates the activity of calcium and potassium channels.[4]

Data Presentation: this compound and Difelikefalin Dosage in Rodent Pain Models

The following table summarizes the effective dosages of this compound and difelikefalin (CR845) in various rodent pain models. It is important to note that optimal doses may vary depending on the specific strain, sex, and age of the animals, as well as the specific experimental conditions.

| Compound | Animal Model | Pain Type | Route of Administration | Effective Dose Range | Notes |

| This compound | Acetic Acid-Induced Writhing (Rat) | Visceral | Intravenous (i.v.) | EC50: 0.032 mg/kg | Showed high peripheral selectivity with no activity in the hot plate assay at doses up to 30 mg/kg. |

| Difelikefalin (CR845) | Acetic Acid-Induced Writhing (Mouse) | Visceral | Intravenous (i.v.) | ED50: 0.07 mg/kg | Dose-dependently inhibited pain behavior.[5] |

| Difelikefalin (CR845) | CFA-Induced Inflammatory Pain (Mouse) | Inflammatory | Intraperitoneal (i.p.) or Intravenous (i.v.) | ED50: 0.3 mg/kg | CFA (Complete Freund's Adjuvant) is used to induce a localized inflammation. |

| Difelikefalin (CR845) | Renal Ischemia-Reperfusion (Rat) | Inflammatory | Intravenous (i.v.) | 0.01 - 0.1 mg/kg | Showed anti-inflammatory and renoprotective effects. |

| Difelikefalin (CR845) | Locomotor Activity Assessment (Mouse) | - | Intravenous (i.v.) | 0.3 - 3.0 mg/kg | Doses in this range produced reductions in movement. |

Experimental Protocols

Formalin-Induced Inflammatory Pain Model

This model is used to assess tonic, persistent pain and is sensitive to various classes of analgesics. It produces a biphasic pain response: an early, acute phase resulting from direct nociceptor activation, and a late, inflammatory phase involving central sensitization.

Materials:

-

This compound or Difelikefalin solution

-

Formalin solution (e.g., 2.5% in saline)

-

Observation chambers

-

Syringes and needles for administration

Procedure:

-

Acclimatize mice or rats to the observation chambers for at least 20-30 minutes before the experiment.

-

Administer this compound, difelikefalin, vehicle control, or a positive control analgesic via the desired route (e.g., i.p. or i.v.).

-

After the appropriate pre-treatment time, inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.

-

Immediately place the animal back into the observation chamber and record the cumulative time spent licking, biting, or flinching the injected paw.

-

Pain behavior is typically quantified in two phases: Phase I (0-5 minutes post-formalin) and Phase II (15-40 minutes post-formalin).

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain, characterized by the development of mechanical allodynia and thermal hyperalgesia.

Materials:

-

This compound or Difelikefalin solution

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments

-

Chromic gut sutures

-

Behavioral testing apparatus (e.g., von Frey filaments, radiant heat source)

Procedure:

-

Anesthetize the rat and surgically expose the sciatic nerve of one leg.

-

Loosely tie four ligatures with chromic gut suture around the sciatic nerve, proximal to its trifurcation.

-

Close the incision with sutures or wound clips.

-

Allow the animals to recover for several days to a week, during which neuropathic pain behaviors will develop.

-

Assess baseline mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus).

-

Administer this compound, difelikefalin, or control solutions.

-

Measure the paw withdrawal threshold (for mechanical allodynia) and paw withdrawal latency (for thermal hyperalgesia) at various time points after drug administration to assess the analgesic effect.

Visualizations

Signaling Pathway of this compound

Caption: this compound binds to and activates the kappa-opioid receptor, leading to analgesia.

Experimental Workflow for Rodent Pain Model

Caption: General workflow for assessing the analgesic efficacy of this compound in a rodent pain model.

References

- 1. Anti-inflammatory and renoprotective effects of difelikefalin, a kappa opioid receptor agonist, in a rat model of renal ischemia–reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

Application Notes and Protocols for CR665 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CR665 is a potent and peripherally selective peptide agonist of the kappa-opioid receptor (KOR)[1]. As a tetrapeptide, its physicochemical properties necessitate specific handling and dissolution procedures to ensure accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the dissolution of this compound and its application in common in vitro assays, along with a summary of its known activity and a schematic of its signaling pathway.

Data Presentation

Quantitative data for this compound's in vitro activity is summarized in the table below.

| Parameter | Value | Assay System | Reference |

| EC50 | 10.9 nM | Kappa-opioid receptor activation | [1] |

| EC50 | Low nM range | Kappa-opioid receptor activation | [2][3] |

Experimental Protocols

Dissolution of this compound for In Vitro Assays

This compound is a peptide and, like many peptides, may have limited solubility in aqueous solutions alone. Therefore, the use of an organic solvent to prepare a concentrated stock solution is recommended. Dimethyl sulfoxide (DMSO) is a common choice for this purpose due to its broad solvency and compatibility with most cell-based assays at low final concentrations.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, sterile

-

Sterile, nuclease-free water or appropriate aqueous buffer (e.g., PBS, HBSS)

-

Sterile, low-protein-binding microcentrifuge tubes

-

Calibrated pipettes

Protocol for Preparing a 10 mM Stock Solution:

-

Calculate the required mass of this compound: The molar mass of this compound (C36H49N9O4) is 671.84 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 671.84 g/mol = 0.00067184 g = 0.672 mg.

-

It is advisable to weigh out a slightly larger amount (e.g., 1 mg) and adjust the volume of DMSO accordingly to achieve the desired concentration.

-

-

Weighing this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. Peptides are often hygroscopic; handle the powder quickly in a low-humidity environment.

-

Initial Dissolution in DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the tube containing the this compound powder. For 1 mg of this compound to make a 10 mM solution, you would add approximately 148.8 µL of DMSO.

-

Promoting Solubilization: Vortex the tube for 30-60 seconds. If the peptide does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

-

Storage of Stock Solution: Aliquot the 10 mM stock solution into smaller volumes in sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparing Working Solutions:

-

Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution using the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

-

Final DMSO Concentration: Crucially, ensure that the final concentration of DMSO in your in vitro assay does not exceed a level that affects cell viability or the assay readout (typically ≤ 0.5%). For example, to achieve a final this compound concentration of 10 µM in your assay, you would perform a 1:1000 dilution of your 10 mM stock solution, resulting in a final DMSO concentration of 0.1%.

In Vitro Functional Assay: Calcium Mobilization

This protocol describes a general method for assessing the agonist activity of this compound at the kappa-opioid receptor by measuring changes in intracellular calcium concentration in a recombinant cell line.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human kappa-opioid receptor and a promiscuous G-protein alpha subunit (e.g., Gα15/16) or a chimeric G-protein that couples to the calcium pathway.

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements (e.g., 10% FBS, antibiotics).

-

Fluo-4 AM or other suitable calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.

-

This compound working solutions.

-

A known KOR agonist (e.g., U-50,488) as a positive control.

-

A KOR antagonist (e.g., nor-Binaltorphimine) for specificity testing.

-

A fluorescence plate reader with an injection system.

Protocol:

-

Cell Seeding: Seed the KOR-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

-

Cell Culture: Culture the cells overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Incubation: Remove the culture medium from the cells and add the dye loading buffer. Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Assay: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).

-

Compound Addition: Establish a baseline fluorescence reading for a few seconds, then inject the this compound working solutions, positive control, and vehicle control into the respective wells.

-

Data Acquisition: Continue to record the fluorescence intensity for a period sufficient to capture the peak response (e.g., 60-120 seconds).

-

Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

Caption: Workflow for preparing this compound stock and working solutions.

Caption: Signaling pathway of the Kappa-Opioid Receptor activated by this compound.

References

- 1. Compound CR 665 - Chemdiv [chemdiv.com]

- 2. Development of a Peptide-Derived Orally-Active Kappa-Opioid Receptor Agonist Targeting Peripheral Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scholars@Duke publication: Development of a Peptide-derived orally-active kappa-opioid receptor agonist targeting peripheral pain. [scholars.duke.edu]

Experimental Protocol for CR665 Administration in Mice: Application Notes for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the administration of CR665, a peripherally selective kappa-opioid receptor (KOR) agonist, in murine models. These guidelines are intended for researchers in oncology, immunology, and pharmacology to facilitate preclinical studies investigating the therapeutic potential of this compound. The protocols outlined herein cover dose selection, administration routes, and methodologies for assessing anti-tumor and immunomodulatory effects. All quantitative data from representative studies are summarized, and key signaling pathways and experimental workflows are visualized to aid in experimental design and interpretation.

Introduction

This compound is a peptide-based, peripherally restricted agonist of the kappa-opioid receptor (KOR). Its mechanism of action is centered on the activation of KORs located on peripheral nerve endings and immune cells, which has been shown to modulate pain and inflammation without the central nervous system side effects associated with traditional opioids.[1] Preclinical and clinical studies have primarily focused on its analgesic properties. However, the expression of KORs on various immune cells and some cancer cells suggests a broader therapeutic potential for this compound in oncology and inflammatory diseases.

This document outlines protocols for investigating the effects of this compound in mouse models of cancer, with a focus on evaluating its impact on tumor growth and the tumor immune microenvironment.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating KORs, which are G-protein coupled receptors (GPCRs). Upon activation, KORs can initiate signaling through two main pathways: the G-protein pathway and the β-arrestin pathway.

-

G-protein Signaling: Activation of the Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This pathway is generally associated with the analgesic effects of KOR agonists.

-

β-arrestin Signaling: Recruitment of β-arrestin can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK. This pathway has been implicated in both therapeutic and adverse effects of KOR agonists.

The specific downstream effects of this compound in cancer and immune cells are still under investigation, but modulation of these pathways can influence cell proliferation, apoptosis, and inflammatory responses.

Experimental Protocols

The following protocols are designed for in vivo studies in mice to assess the anti-tumor and immunomodulatory effects of this compound.

Materials and Reagents

-

This compound: To be sourced from a reputable chemical supplier. Reconstitute in sterile, pyrogen-free saline or PBS to the desired stock concentration.

-

Vehicle Control: Sterile, pyrogen-free saline or Phosphate-Buffered Saline (PBS).

-

Animal Model: Immunocompetent mouse strains (e.g., C57BL/6 or BALB/c) are recommended for studies involving the immune system. The choice of mouse strain should be compatible with the selected tumor model.

-

Tumor Cell Line: A syngeneic tumor cell line appropriate for the chosen mouse strain (e.g., B16-F10 melanoma for C57BL/6, or 4T1 breast cancer for BALB/c).

-

Anesthetics: As per institutional guidelines (e.g., isoflurane, ketamine/xylazine).

Dose Selection and Administration

Based on preclinical studies with the closely related this compound analog, difelikefalin (CR845), a starting dose range of 0.5 mg/kg to 1.0 mg/kg administered intraperitoneally (i.p.) is recommended.[2] A dose-escalation study is advised to determine the maximum tolerated dose (MTD) in the specific mouse strain and tumor model being used.

Protocol 3.2.1: Maximum Tolerated Dose (MTD) Study

-

Animal Acclimation: Acclimate mice for at least one week before the start of the experiment.

-

Group Allocation: Randomly assign mice (n=3-5 per group) to receive escalating doses of this compound (e.g., 0.5, 1, 2, 5, 10 mg/kg) or vehicle control.

-

Administration: Administer this compound or vehicle daily via intraperitoneal (i.p.) injection for 14 consecutive days.

-

Monitoring: Monitor mice daily for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, agitation), and ruffled fur.

-

Endpoint: The MTD is defined as the highest dose that does not cause more than 15-20% weight loss or significant clinical signs of toxicity.

Tumor Growth Inhibition Study

Protocol 3.3.1: Syngeneic Tumor Model

-

Tumor Cell Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Group Randomization: Randomize mice into treatment groups (n=8-10 per group):

-

Group 1: Vehicle control (saline or PBS, i.p., daily)

-

Group 2: this compound (e.g., 1 mg/kg, i.p., daily)

-

Group 3: Positive control (standard-of-care chemotherapy, if applicable)

-

-

Treatment: Administer treatments as per the assigned groups for a predefined period (e.g., 21 days).

-

Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = (width² x length)/2).

-

Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process for further analysis (e.g., histology, flow cytometry).

Immunomodulatory Effects Assessment

Protocol 3.4.1: Immune Cell Profiling by Flow Cytometry

-

Tissue Preparation: At the study endpoint, excise tumors and spleens.

-

Single-Cell Suspension: Mechanically and enzymatically digest the tissues to obtain single-cell suspensions.

-

Cell Staining: Stain the cells with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, CD86, CD206).

-

Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentages and activation status of different immune cell populations (e.g., T-cell subsets, macrophage polarization).

Data Presentation

While specific data for this compound in a cancer model is not yet published, the following tables present representative data from a study using a KOR agonist (U50,488H) in a mouse model of cancer-induced bone pain, which provides insights into the potential effects on tumor parameters.[3] Additionally, data from an in vitro study on a this compound derivative illustrates its receptor activation profile.[4]

Table 1: Effect of KOR Agonist on Tumor Parameters in a Mouse Cancer Model [3]

| Treatment Group | Tumor Volume (mm³) | Bone Lysis Score | Cancer Cell Proliferation (in vitro) |

| Vehicle | 125 ± 15 | 3.5 ± 0.4 | No significant change |

| U50,488H (10 mg/kg) | 118 ± 18 | 3.3 ± 0.5 | No significant change |

Data are presented as mean ± SEM. This study found that the KOR agonist did not significantly alter tumor volume or bone loss associated with the tumor.

Table 2: Receptor Activation Profile of a this compound Derivative (Compound 9)

| Receptor | EC₅₀ (nM) |

| Kappa-Opioid Receptor | 28.9 |

| Mu-Opioid Receptor | > 10,000 |

| Delta-Opioid Receptor | > 10,000 |

This data demonstrates the high selectivity of a this compound derivative for the kappa-opioid receptor.

Conclusion

The protocols provided in this document offer a framework for the preclinical evaluation of this compound in mouse models of cancer. While the direct anti-tumor effects of this compound remain to be fully elucidated, its known immunomodulatory properties warrant investigation within the tumor microenvironment. Researchers are encouraged to adapt these protocols to their specific research questions and to conduct thorough dose-response and toxicity studies to ensure the validity and reproducibility of their findings. The provided diagrams and data from related compounds serve as a guide for experimental design and data interpretation in this emerging area of research.

References

- 1. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-vivo evaluation of immunomodulatory activity of crude extract and solvent fractions of Cyphostemma adenocaule (Steud. ex A.Rich) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Kappa Opioid Receptor Agonist Blocks Bone Cancer Pain Without Altering Bone Loss, Tumor Size, or Cancer Cell Proliferation in a Mouse Model of Cancer-Induced Bone Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a Peptide-Derived Orally-Active Kappa-Opioid Receptor Agonist Targeting Peripheral Pain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CR665 in Visceral Pain Behavioral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CR665 (also known as FE-200665) is a peripherally selective kappa-opioid receptor (KOR) agonist that has demonstrated significant analgesic efficacy in models of visceral pain.[1][2] Unlike centrally acting opioids, this compound's peripheral restriction minimizes the risk of centrally mediated side effects such as sedation, dysphoria, and addiction.[3][4] Kappa-opioid receptor agonists are particularly effective in alleviating visceral pain, and their analgesic effects are enhanced in the presence of inflammation.[5] These characteristics make this compound a promising therapeutic candidate for visceral pain conditions like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD).

These application notes provide detailed protocols for utilizing this compound in common preclinical visceral pain behavioral assays, including chemically induced colitis models and the colorectal distension model. Additionally, methods for assessing spontaneous pain behaviors, such as the Rat Grimace Scale and burrowing activity, are described.

Mechanism of Action: Kappa-Opioid Receptor Signaling in Visceral Afferents

This compound exerts its analgesic effects by activating kappa-opioid receptors located on the peripheral terminals of primary afferent neurons that innervate visceral organs. Activation of these G-protein coupled receptors initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of pain signals.

The primary signaling pathway involves:

-

G-protein Activation: Binding of this compound to KORs promotes the dissociation of the Gi/o protein alpha subunit from the beta-gamma subunit.

-

Inhibition of Adenylyl Cyclase: The Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The reduction in cAMP and the direct action of the G beta-gamma subunit lead to the inhibition of voltage-gated calcium channels (Ca2+) and the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs).

-

Reduced Neurotransmitter Release: The inhibition of Ca2+ influx and hyperpolarization of the neuron due to K+ efflux collectively decrease the release of pronociceptive neurotransmitters (e.g., substance P, CGRP) from the presynaptic terminal.

This signaling cascade effectively dampens the excitability of visceral nociceptors, leading to a reduction in pain perception.

Experimental Protocols

The following protocols describe the induction of visceral pain in rodents and the subsequent behavioral assessment.

Induction of Visceral Pain: Colitis Models

Inflammatory models of colitis are frequently used to induce a state of chronic visceral hypersensitivity.

This model induces an acute or chronic colitis that mimics human ulcerative colitis.

-

Materials:

-

Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

-

Sterile drinking water

-

-

Protocol (Acute Colitis):

-

Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized based on the rodent strain, sex, and vendor.

-

Provide the DSS solution as the sole source of drinking water to the animals for 5-7 consecutive days.

-

Monitor animals daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

-

Behavioral testing can be performed during the peak of inflammation (typically days 5-8).

-

-

Protocol (Chronic Colitis):

-

Administer DSS (e.g., 2-3% solution) in the drinking water for 5-7 days.

-

Replace the DSS solution with regular drinking water for a recovery period of 7-14 days.

-

Repeat this cycle 2-3 times to induce chronic inflammation.

-

Behavioral testing can be conducted during the inflammatory phases or after the final cycle to assess long-term hypersensitivity.

-

This model induces a T-cell-mediated inflammation that shares features with Crohn's disease.

-

Materials:

-

2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (e.g., 5% in water)

-

Ethanol (50%)

-

Small catheter (e.g., 3.5 F)

-

-

Protocol:

-

Lightly anesthetize the rodent (e.g., with isoflurane).

-